Benzyl 3-bromo-4-oxoazepane-1-carboxylate
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Overview
Description
Benzyl 3-bromo-4-oxoazepane-1-carboxylate is an organic compound with the molecular formula C14H16BrNO3 It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-bromo-4-oxoazepane-1-carboxylate typically involves the bromination of a precursor azepane compound. One common method is the bromination of benzyl 4-oxoazepane-1-carboxylate using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-bromo-4-oxoazepane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., triethylamine) in an organic solvent (e.g., dichloromethane).
Reduction: Reducing agents (e.g., sodium borohydride) in an alcohol solvent (e.g., methanol).
Oxidation: Oxidizing agents (e.g., potassium permanganate) in an aqueous or organic solvent.
Major Products
Substitution: Formation of substituted azepane derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of oxidized azepane derivatives.
Scientific Research Applications
Benzyl 3-bromo-4-oxoazepane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 3-bromo-4-oxoazepane-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and carbonyl group are key functional groups that can participate in various biochemical pathways, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
Benzyl 4-oxoazepane-1-carboxylate: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Ethyl 1-benzyl-3-oxoazepane-4-carboxylate: Contains an ethyl group instead of a bromine atom, affecting its chemical properties and reactivity.
Uniqueness
Benzyl 3-bromo-4-oxoazepane-1-carboxylate is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a wider range of chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications.
Biological Activity
Benzyl 3-bromo-4-oxoazepane-1-carboxylate (CAS Number: 1247884-64-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula: C₁₄H₁₆BrNO₃
- Molecular Weight: 326.19 g/mol
- Structure: The compound features a bromo substituent on the azepane ring, which is integral to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Interaction: The compound may inhibit specific enzymes, potentially affecting metabolic pathways. For example, it has been studied as a Rho kinase inhibitor, which plays a critical role in various cellular processes including smooth muscle contraction and cell proliferation .
- Membrane Permeability: The benzyl ester group enhances the compound's lipophilicity, facilitating better membrane permeability and bioavailability in biological systems.
- Cell Signaling Modulation: The azepane ring can interact with molecular targets involved in cell signaling, influencing pathways related to growth and differentiation.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Anticancer Potential: Preliminary studies suggest that compounds with similar structures demonstrate anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .
- Antimicrobial Activity: There is evidence supporting the antimicrobial effects of related azepane derivatives, indicating potential applications in treating bacterial infections.
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Anticancer | Induces apoptosis in cancer cells | |
Antimicrobial | Inhibits growth of certain bacteria | |
Rho Kinase Inhibition | Reduces smooth muscle contraction |
Relevant Research
- Anticancer Evaluation : A study focusing on benzoxazinones, a class of compounds related to this compound, highlighted their effectiveness against various cancer cell lines, suggesting that structural modifications could enhance potency against specific tumors .
- Rho Kinase Inhibitors : The exploration of Rho kinase inhibitors has shown that compounds like this compound can ameliorate conditions associated with excessive vascular smooth muscle contraction, such as hypertension and asthma .
Properties
IUPAC Name |
benzyl 3-bromo-4-oxoazepane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO3/c15-12-9-16(8-4-7-13(12)17)14(18)19-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIONDOIDAIRBQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(CN(C1)C(=O)OCC2=CC=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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